molecular formula C24H24FN5O2S2 B2429589 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1116076-87-9

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2429589
M. Wt: 497.61
InChI Key: GPMKLLGZDSCYLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine is a useful research compound. Its molecular formula is C24H24FN5O2S2 and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antagonist Activity and Potential Therapeutic Applications

This compound has been investigated for its potential as a 5-HT2 antagonist, which suggests its relevance in neurological and psychiatric disorders. Research has highlighted its potency in antagonizing 5-HT2 receptors, a characteristic that could be leveraged in treating conditions associated with serotonin regulation. For instance, one study discovered compounds with significant 5-HT2 antagonist activity, indicating their potential utility in managing conditions like depression or anxiety, without focusing on specific drug use or dosage details (Watanabe et al., 1992).

Antifungal and Insecticidal Activity

Another facet of this compound's applications pertains to its antifungal and insecticidal properties. A study synthesized and characterized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, revealing that some derivatives exhibited good antifungal activities and insecticidal activity, thus indicating potential agricultural applications. The research did not delve into drug-related uses but rather explored its broader biochemical impacts (Xu et al., 2017).

Antimicrobial Activity

Further research has delved into the antimicrobial properties of derivatives of this chemical structure. Compounds synthesized from related chemical frameworks demonstrated significant activity against a variety of microorganisms, suggesting their potential utility in developing new antimicrobial agents. This direction of research focuses on the basic scientific application of the compound's antimicrobial effects, without relating to specific medicinal drug usage (Suresh et al., 2016).

Herbicidal Activity

In the agricultural domain, certain derivatives of this compound have shown promising herbicidal activity. Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure, has identified them as potent herbicides effective at low application rates across a broad spectrum of vegetation, highlighting an application in plant ecosystem management and health without delving into pharmacological aspects (Moran, 2003).

properties

IUPAC Name

8-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-3-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O2S2/c1-18-4-6-19(7-5-18)17-33-24-27-26-23-22(3-2-12-30(23)24)34(31,32)29-15-13-28(14-16-29)21-10-8-20(25)9-11-21/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMKLLGZDSCYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C3N2C=CC=C3S(=O)(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-(4-Fluorophenyl)piperazin-1-yl)sulfonyl)-3-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine

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